Petroselaidate is primarily sourced from the oil of parsley seeds, which contain a significant amount of petroselinic acid. This fatty acid is notable for its unusual cis-configuration at the double bond, distinguishing it from other common fatty acids. In terms of classification, petroselaidate falls under the category of fatty acid methyl esters and is specifically categorized as a monounsaturated fatty acid due to its single double bond.
The synthesis of petroselaidate typically involves the transesterification of petroselinic acid or its triglycerides with methanol. Various methodologies have been developed to facilitate this process:
Petroselaidate has the chemical formula and features a long hydrocarbon chain with a double bond located at the sixth carbon atom from one end. The structural representation can be simplified as follows:
This structure indicates that petroselaidate is an unsaturated fatty acid ester characterized by its unique position of unsaturation, contributing to its distinct chemical properties.
Petroselaidate can undergo various chemical reactions typical of fatty acids and their esters:
The mechanism by which petroselaidate exerts its effects—particularly in biological systems—largely revolves around its role as a source of energy and as a structural component in cell membranes. Unsaturated fatty acids like petroselaidate are known to influence membrane fluidity, which can affect various cellular processes including signaling pathways and metabolic functions.
Research indicates that dietary intake of petroselaidate may have implications for health, potentially modulating inflammatory responses due to its unique structural characteristics that influence lipid metabolism .
Petroselaidate exhibits several notable physical and chemical properties:
These properties make petroselaidate suitable for various applications in food science and lipid research.
Petroselaidate has several applications across different scientific domains:
Petroselaidate (systematic name: trans-6-octadecenoic acid) is an 18-carbon monounsaturated fatty acid (C18:1 trans-6) distinguished by a single trans double bond between carbons 6 and 7. Its core molecular formula is C₁₈H₃₄O₂, though biological and analytical studies frequently examine its methyl ester derivative, methyl petroselaidate (C₁₉H₃₆O₂, MW 296.4879 g/mol, CAS 14620-36-1) [1] [4]. This compound falls under the taxonomic category of trans-fatty acids (TFAs), specifically as a trans isomer of petroselinic acid (cis-6-octadecenoic acid). Its structural rigidity contrasts sharply with the kinked conformation of cis isomers, conferring distinct biophysical properties such as higher melting points and altered membrane integration capacities [4].
Table 1: Chemical Identity of Petroselaidate
Property | Value |
---|---|
Systematic Name | trans-6-Octadecenoic acid |
Molecular Formula (acid) | C₁₈H₃₄O₂ |
Molecular Weight (ester) | 296.4879 g/mol |
CAS Registry Number | 14620-36-1 (methyl ester) |
Bond Configuration | trans-Δ⁶ |
Common Synonyms | Methyl petroselaidate; C18:1 trans-6 |
The identification of petroselaidate emerged from early 20th-century lipid chemistry investigations into seed oils. Initially isolated via fractional crystallization of Petroselinum (parsley) seed extracts, it was recognized as the geometric isomer of petroselinic acid. The suffix "-elaidate" denotes its trans configuration, adhering to the convention established for elaidic acid (trans-Δ9 C18:1). Nomenclature evolved from descriptive terms like "petroselinic acid isomer" to the systematic IUPAC designation trans-6-octadecenoate, cementing its structural relationship to the broader family of C18 unsaturated fatty acids [6].
Unlike industrially produced TFAs, petroselaidate occurs naturally in select Apiaceae family plants. Primary sources include:
Concentrations fluctuate with plant genetics, growth conditions, and post-harvest processing. Thermal treatments (e.g., roasting) can isomerize natural cis-petroselinic acid to petroselaidate, increasing its abundance. Unlike ruminant-derived TFAs (e.g., vaccenic acid), petroselaidate enters the human diet predominantly via herbal supplements or culinary spices, though at significantly lower levels than industrial TFAs [3].
Table 2: Natural Occurrence in Plant Sources
Botanical Source | Approximate Petroselaidate Content |
---|---|
Parsley Seed Oil | 60–80% of total fatty acids |
Caraway Seed Oil | 30–50% of total fatty acids |
Coriander Seed Oil | <5% of total fatty acids |
Fennel Seed Oil | Trace quantities |
Petroselaidate’s biochemical impact stems from its trans configuration, which alters membrane fluidity and enzyme binding compared to cis isomers. In vitro studies demonstrate competitive inhibition of Δ6-desaturase, potentially modulating arachidonic acid synthesis pathways. Its presence in functional foods has spurred research into lipid metabolism interactions:
Table 3: Research Findings on Biochemical Interactions
Study System | Key Observation | Proposed Mechanism |
---|---|---|
In vitro enzyme assays | Inhibition of Δ6-desaturase (IC₅₀ ~50 μM) | Competitive substrate binding |
Sow reproductive model | 1.7-day reduction in weaning-to-estrus interval | Microbiota-dependent estrogen elevation |
Human gut microbiome | ↑ Lactobacillus spp. abundance | TFA-mediated bacterial membrane adaptation |
Current functional food research focuses on mitigating petroselaidate formation during food processing by optimizing temperature and catalysis conditions. Simultaneously, its natural occurrence in lipid-rich seeds positions it as a biomarker for authentication of seed oil products [3].
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